molecular formula C7H7FS B098042 4-Fluorobenzyl mercaptan CAS No. 15894-04-9

4-Fluorobenzyl mercaptan

Cat. No.: B098042
CAS No.: 15894-04-9
M. Wt: 142.20 g/mol
InChI Key: RKTRHMNWVZRZJQ-UHFFFAOYSA-N
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Description

4-Fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H7FS . It is characterized by the presence of a fluorine atom attached to the benzene ring and a mercaptan (thiol) group attached to the benzyl position. This compound is known for its distinct odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl mercaptan can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl mercaptan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides such as bis(4-fluorobenzyl)disulfide.

    Substitution: It reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorobenzyl mercaptan is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluorobenzyl mercaptan involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in its role as a building block in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions .

Comparison with Similar Compounds

  • 4-Trifluoromethylbenzyl mercaptan
  • 4-tert-Butylbenzyl mercaptan
  • 4-(Trifluoromethoxy)benzyl mercaptan

Comparison: 4-Fluorobenzyl mercaptan is unique due to the presence of a single fluorine atom, which imparts distinct electronic properties compared to its analogs with multiple fluorine atoms or different substituents. This uniqueness makes it particularly useful in specific synthetic applications where controlled reactivity is desired .

Properties

IUPAC Name

(4-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTRHMNWVZRZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166544
Record name p-Fluorotoluene-alpha-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15894-04-9
Record name 4-Fluorobenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15894-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorotoluene-alpha-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Fluorotoluene-alpha-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorotoluene-α-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluorobenzyl mercaptan
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4-Fluorobenzyl mercaptan
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